molecular formula C11H13FO B7846411 1-(3-Fluorophenyl)-3-methylbutan-2-one

1-(3-Fluorophenyl)-3-methylbutan-2-one

Cat. No.: B7846411
M. Wt: 180.22 g/mol
InChI Key: SLRVVUUAXRMSPB-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-methylbutan-2-one is an organic compound with the molecular formula C8H7FO

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-3-methylbutan-2-one can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 3-fluorophenylmagnesium bromide is reacted with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction of the ketone group can yield the corresponding secondary alcohol.

  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction.

  • Substitution: Strong nucleophiles such as hydroxide ions (OH-) or amine groups can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(3-Fluorophenyl)-3-methylbutanoic acid

  • Reduction: 1-(3-Fluorophenyl)-3-methylbutan-2-ol

  • Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluorophenyl)-3-methylbutan-2-one has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

1-(3-Fluorophenyl)-3-methylbutan-2-one is similar to other fluorinated aromatic ketones, such as 3-fluoroacetophenone and 1-(3-fluorophenyl)piperazine. its unique structure and properties make it distinct in terms of reactivity and potential applications. The presence of the fluorine atom can significantly alter the chemical and biological properties of the compound compared to its non-fluorinated counterparts.

Comparison with Similar Compounds

  • 3-Fluoroacetophenone

  • 1-(3-Fluorophenyl)piperazine

  • 1-(3-Fluorophenyl)ethan-1-amine

Properties

IUPAC Name

1-(3-fluorophenyl)-3-methylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-8(2)11(13)7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRVVUUAXRMSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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